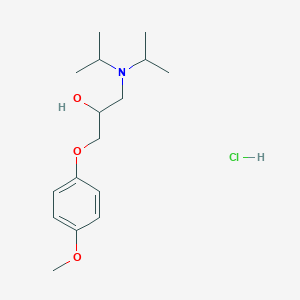
1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride
Overview
Description
1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride, also known as DIP, is a chemical compound that has gained attention for its potential use in scientific research. This compound is a selective beta-adrenergic receptor antagonist, which means it can block the effects of adrenaline and other stress hormones on the body. In
Mechanism of Action
The mechanism of action of 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride is related to its ability to block the beta-adrenergic receptors in the body. These receptors are responsible for the body's response to stress hormones such as adrenaline. By blocking these receptors, 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride can reduce the effects of stress hormones on the body, including the heart rate, blood pressure, and immune system response.
Biochemical and Physiological Effects
1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride has several biochemical and physiological effects on the body. It can reduce the levels of stress hormones in the body, which can improve the immune system's response to infections. 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride can also reduce the heart rate and blood pressure, which can be beneficial for people with heart disease. Additionally, 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride can reduce the symptoms of anxiety disorders by blocking the beta-adrenergic receptors in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride in lab experiments is its ability to selectively block the beta-adrenergic receptors in the body. This can help researchers to study the effects of stress hormones on the body and the role of beta-adrenergic receptors in various diseases. However, one limitation of using 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride is its potential to interact with other chemicals in the body, which can affect the results of lab experiments.
Future Directions
There are several future directions for research on 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride. One direction is to explore the potential of 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride as a treatment for breast cancer and other types of cancer. Another direction is to investigate the effects of 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride on the immune system and its potential as a treatment for infections. Additionally, researchers can study the role of beta-adrenergic receptors in other diseases such as diabetes and obesity and the potential of 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride as a treatment for these diseases.
Conclusion
1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride is a chemical compound that has gained attention for its potential use in scientific research. This compound can selectively block the beta-adrenergic receptors in the body, which can have several biochemical and physiological effects. 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride has been used in studies on breast cancer, heart disease, asthma, anxiety disorders, and infections. Future research directions for 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride include exploring its potential as a treatment for cancer, infections, diabetes, and obesity.
Scientific Research Applications
1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride has been used in several scientific research studies. One study found that 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride can inhibit the growth of breast cancer cells by blocking the beta-adrenergic receptors on the cancer cells. Another study found that 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride can reduce the levels of stress hormones in the body, which can improve the immune system's response to infections. 1-(diisopropylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride has also been used in studies on heart disease, asthma, and anxiety disorders.
properties
IUPAC Name |
1-[di(propan-2-yl)amino]-3-(4-methoxyphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3.ClH/c1-12(2)17(13(3)4)10-14(18)11-20-16-8-6-15(19-5)7-9-16;/h6-9,12-14,18H,10-11H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOSYJGOTXDIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)OC)O)C(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-(3-fluorophenyl)acetamide](/img/structure/B3976176.png)

![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(3-methylphenyl)benzenesulfonamide hydrochloride](/img/structure/B3976194.png)
![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methylpropan-1-amine](/img/structure/B3976198.png)


![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3976207.png)
![2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B3976209.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-phenylbutanamide](/img/structure/B3976227.png)
![methyl 4-{5-[(3-benzoyl-1-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B3976229.png)
![2-[(3,5-difluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B3976232.png)
![6-methyl-2-{[(2-methyl-4-pyridinyl)methyl]amino}nicotinamide](/img/structure/B3976246.png)
